Cadmium propionate

Description

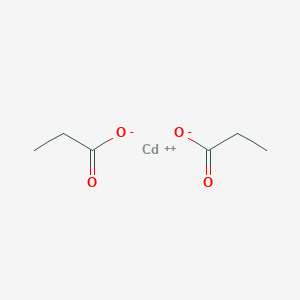

Structure

3D Structure of Parent

Properties

IUPAC Name |

cadmium(2+);propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O2.Cd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZFNJUMDPPGBY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CdO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168765 | |

| Record name | Cadmium propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16986-83-7, 90529-78-5 | |

| Record name | Cadmium propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016986837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, cadmium salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090529785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, cadmium salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cadmium propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YMR9DF08P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Preparation of Cadmium Propionate (B1217596) as a Starting Material

The synthesis of cadmium propionate is foundational for its application as a precursor. Various cadmium salts can be reacted with propionic acid to yield this compound, with the choice of starting material influencing the reaction conditions and purity of the final product.

Routes from Cadmium Salts and Propionic Acid

This compound can be synthesized from several cadmium-containing starting materials, including cadmium acetate (B1210297), cadmium oxide, and cadmium carbonate.

One common laboratory-scale synthesis involves the reaction of cadmium acetate with propionic acid. rsc.org In a typical procedure, cadmium acetate dihydrate is reacted with an excess of propionic acid. nih.gov The reaction is generally heated to facilitate the displacement of acetic acid, which can be removed as a volatile byproduct. nih.gov The chemical equation for this reaction is:

Cd(CH₃COO)₂·2H₂O + 2CH₃CH₂COOH → Cd(CH₃CH₂COO)₂ + 2CH₃COOH↑ + 2H₂O nih.gov

Another route utilizes cadmium oxide (CdO) as the cadmium source. In this method, cadmium oxide is dissolved in propionic acid, often with heating to ensure complete reaction and formation of a colorless solution of this compound.

A similar approach can be taken using cadmium carbonate (CdCO₃). An aqueous solution of this compound can be prepared by dissolving cadmium carbonate in propionic acid. researchgate.net

Optimization of Synthesis Conditions for Precursor Purity and Yield

The purity and yield of this compound are critical for its successful use as a precursor in nanomaterial synthesis. Optimization of the synthesis conditions is therefore a key step.

For the synthesis from cadmium acetate , a common method involves heating a mixture of cadmium acetate and propionic acid at a specific temperature, for instance, 90°C, under an inert atmosphere like argon for about an hour. nih.govmdpi.com After the reaction, the mixture is cooled to room temperature. To isolate the this compound, a non-solvent such as acetone (B3395972) is added until the solution becomes turbid, causing the product to precipitate. nih.govmdpi.com The resulting white precipitate is then filtered and dried to yield this compound powder. nih.govmdpi.com This precipitation step is crucial for separating the this compound from unreacted propionic acid and any soluble impurities, thus enhancing its purity.

When starting from cadmium oxide , the reaction mixture is typically heated to around 70°C under an inert atmosphere until all the solid CdO has dissolved, resulting in a colorless solution. This visual cue indicates the completion of the reaction.

A solvent-free, or "melt," synthesis approach has also been explored, particularly in the context of directly studying subsequent nanomaterial growth. rsc.orgresearchgate.net In such methods, a solid blend of a cadmium carboxylate like this compound is heated with the chalcogen source without any solvent. rsc.org While this method is useful for mechanistic studies, it may not always yield high-quality, isolated precursor material compared to solution-based precipitation methods. researchgate.net

The table below summarizes typical synthesis parameters for preparing this compound.

| Starting Material | Reagent | Temperature (°C) | Atmosphere | Purification Method |

| Cadmium acetate | Propionic acid | 90 | Argon | Precipitation with acetone |

| Cadmium oxide | Propionic acid | 70 | Argon | Direct use of resulting solution |

| Cadmium carbonate | Propionic acid | 333 K (60°C) | Air | Filtration and direct use of filtrate |

This compound as a Precursor for Advanced Inorganic Materials

This compound is a preferred precursor for the synthesis of various cadmium-based nanomaterials due to its reactivity and decomposition characteristics at elevated temperatures. It plays a significant role in the formation of cadmium chalcogenide quantum dots and nanoplatelets.

Synthesis of Cadmium Chalcogenide Nanomaterials

This compound is frequently employed in the colloidal synthesis of cadmium selenide (B1212193) (CdSe) and cadmium telluride (CdTe) nanomaterials. Its decomposition in the presence of a chalcogen source provides the necessary cadmium and carboxylate species that direct the nucleation and growth of the nanocrystals.

This compound is a key ingredient in the synthesis of two-dimensional (2D) CdSe nanoplatelets (NPLs). Research has shown that at elevated temperatures, this compound decomposes to form cadmium oxide and propionyl radicals. researchgate.netacs.org These radicals can then react with a selenium source, such as elemental selenium, to form an essential intermediate, bis(propionyl) selenide. researchgate.netacs.org This intermediate subsequently reacts with more this compound to generate CdSe monomers, which are the fundamental building blocks for the growth of NPLs. researchgate.netacs.org

This reaction can be performed in a high-boiling point solvent like 1-octadecene (B91540) (ODE) or even under solvent-free melt conditions. rsc.org In a solvent-free approach, a solid mixture of this compound and elemental selenium is heated, leading to the growth of CdSe NPLs directly in the melt. rsc.org This method has been particularly useful for investigating the reaction mechanism. rsc.orgresearchgate.net

In the synthesis of core/shell and other hetero-NPLs, this compound is also used. For instance, in the creation of CdSe/CdS/CdTe core/barrier/crown NPLs, CdSe core NPLs are dispersed in ODE with this compound before the sequential addition of shell materials at high temperatures (e.g., 235°C).

This compound is also a widely used cadmium precursor for the synthesis of CdTe nanoplatelets. nih.gov In a typical colloidal synthesis, this compound is mixed with a solvent like 1-octadecene (ODE) and a ligand such as oleic acid. nih.gov The mixture is degassed and heated to a specific synthesis temperature, for example, between 170°C and 215°C. nih.govscielo.br A tellurium precursor, commonly tellurium powder dissolved in trioctylphosphine (B1581425) (TOP-Te) or tributylphosphine (B147548) (TBP-Te), is then injected into the hot solution to initiate the nucleation and growth of the CdTe NPLs. nih.govugent.be

The choice of tellurium precursor and the synthesis temperature have been shown to influence the size, thickness, and final properties of the resulting nanoplatelets. nih.govugent.be For example, studies have investigated the synthesis of CdTe NPLs at various temperatures (170°C, 180°C, 190°C, and 200°C) using this compound to understand the impact on stoichiometry and optical properties. nih.gov The reaction for the formation of CdTe NPLs from this compound and a phosphine-telluride complex can be summarized as:

Cd(CH₃CH₂COO)₂ + Te-PR₃ → CdTe (NPLs) (where PR₃ is a phosphine) nih.gov

Researchers have also found that post-synthesis treatment of CdTe NPLs with this compound can enhance their photoluminescence quantum efficiency. ugent.be

The table below outlines the use of this compound in the synthesis of cadmium chalcogenide nanomaterials.

| Nanomaterial | Chalcogen Source | Solvent/Method | Key Findings |

| CdSe Nanoplatelets | Elemental Selenium | Solvent-free melt | Forms bis(propionyl) selenide intermediate. researchgate.netacs.org |

| CdSe Nanoplatelets | Elemental Selenium | 1-Octadecene (ODE) | Standard synthesis involves heating with long-chain cadmium carboxylates and introducing cadmium acetate to trigger formation. rsc.org |

| CdTe Nanoplatelets | TOP-Te / TBP-Te | 1-Octadecene (ODE) | Temperature and Te-precursor reactivity control NPL size and properties. nih.govugent.be |

2 Reaction Mechanisms in Precursor Decomposition and Material Formation

The synthesis of cadmium-based nanomaterials from this compound involves complex reaction mechanisms, starting from the thermal decomposition of the precursor to the formation of the final inorganic nanostructures. Understanding these pathways is critical for controlling the size, shape, and properties of the resulting materials.

1 Decomposition Pathways of this compound

The thermal decomposition of this compound serves as the initial step in the formation of cadmium-based nanocrystals. When heated, this compound follows distinct decomposition pathways that are influenced by the reaction atmosphere and the presence of other reagents.

In an inert medium, in a vacuum, or in the air, thermal analysis has shown that propionic anhydride (B1165640) is a primary volatile product of this compound decomposition. osti.gov Further studies indicate that cadmium oxide (CdO), a solid by-product of the decomposition, can act as a catalyst for the breakdown of this propionic anhydride.

In the context of chalcogenide nanomaterial synthesis, the decomposition mechanism is more intricate. At elevated temperatures, a portion of the this compound decomposes to form cadmium oxide and propionyl radicals. researchgate.netacs.orgethz.ch This radical formation is a key step, as these reactive species can then engage with the chalcogen source. acs.org For instance, in the absence of a chalcogen, the decomposition of transition-metal propionates can yield products like 3-pentanone (B124093). rsc.org However, when a chalcogen source like elemental selenium or sulfur is present, the propionyl radicals preferentially react with it. rsc.orgresearchgate.net This alters the subsequent chemical reactions, leading away from the formation of simple ketones and toward the production of reactive chalcogenide intermediates. rsc.org The propionyl cations that are also formed can further decompose into products such as ethene and carbon monoxide. rsc.org

A proposed mechanism for the thermal decomposition of this compound in the presence of a chalcogen source (E = Se or S) can be summarized as follows:

Initial Decomposition : this compound partially decomposes upon heating, yielding cadmium oxide and propionyl radicals. acs.orgethz.ch

Radical Reaction : The generated propionyl radicals react with the elemental chalcogen. acs.org

By-product Formation : The process also leads to the formation of propionyl cations, which subsequently break down into ethene, carbon monoxide, and protons. rsc.orgresearchgate.netrsc.org These protons can be scavenged by free propionate anions to form propionic acid. rsc.org

The presence of cadmium oxide as a by-product has been confirmed through powder X-ray diffraction analysis of the final reaction products in solvent-free syntheses. rsc.orgethz.ch

2 Role of Bis(propionyl) Selenide as a Reactive Intermediate

In the synthesis of cadmium selenide (CdSe) nanomaterials using this compound, bis(propionyl) selenide has been identified as a crucial reactive intermediate. researchgate.netethz.ch This molecule is not typically added as a starting material but is formed in situ during the reaction. acs.orgethz.ch

The formation pathway involves the propionyl radicals generated from the thermal decomposition of this compound reacting with the elemental selenium precursor. researchgate.netacs.orgethz.ch The absence of a propionyl radical signal in mass spectrometry analyses when selenium is present strongly suggests the rapid formation of bis(propionyl) selenide. rsc.org

The significance of bis(acyl) selenides extends beyond being a transient species. Research has shown that these intermediates can be synthesized independently and used as tailored precursors for CdSe NPLs. acs.org The reactivity of these bis(acyl) selenide molecules can be tuned through molecular design, for example, by making the acyl groups more electron-withdrawing. acs.org This tailored reactivity directly influences the growth of the nanomaterials, demonstrating that bis(acyl) selenides are a vital class of precursors for controlling NPL synthesis. acs.orgethz.ch

Cadmium Selenide (CdSe) Nanoplatelets and Nanocrystals

3 Influence of Reaction Temperature and Ligand Environment on Nanomaterial Growth

The growth of nanomaterials from this compound is highly sensitive to the reaction temperature and the surrounding ligand environment. These two factors are interdependent and critically determine the final characteristics of the nanocrystals, including their size, shape, and crystal phase.

Reaction Temperature: Temperature directly affects reaction kinetics, precursor decomposition rates, and monomer solubility, thereby influencing both nucleation and growth. In the synthesis of CdSe NPLs, temperature adjustments have a pronounced effect on the final product. For instance, using a Se-octadecene precursor, an increase in reaction temperature from 210°C to 230°C resulted in the formation of thicker NPLs. acs.org However, a further increase to 250°C led to a significant decrease in the NPL yield, indicating an optimal temperature window. acs.org Similarly, when using trioctylphosphine selenide (TOPSe) as the selenium source, pure three-monolayer NPLs were obtained at 175°C, while temperatures of 200°C or higher caused shape distortion. acs.org It is important to note that this compound begins to decompose significantly above 200°C, which constrains the usable temperature range. rsc.org

| Selenium Precursor | Reaction Temperature (°C) | Observed Outcome for CdSe Nanoplatelets | Reference |

|---|---|---|---|

| Se-ODE | 210 | Formation of thinner NPLs | acs.org |

| Se-ODE | 230 | Formation of thicker (3-ML) NPLs | acs.org |

| Se-ODE | 250 | Considerable decrease in NPL formation yield | acs.org |

| TOPSe | 150 | Formation of 2-ML thick NPLs | acs.org |

| TOPSe | 175 | Formation of pure 3-ML NPLs | acs.org |

| TOPSe | ≥ 200 | Distorted NPL shape and reduced yield | acs.org |

Ligand Environment: The ligands present during synthesis play a multifaceted role. They passivate the surface of growing nanocrystals, preventing aggregation and controlling growth rates on different crystal facets. fhsu.eduacs.org The choice of ligands can dictate whether the final product is a zero-dimensional quantum dot or a two-dimensional nanoplatelet. acs.org For example, the synthesis of high-quality CdSe nanocrystals often involves using cadmium oxide as a precursor in the presence of strong ligands like hexylphosphonic acid (HPA) or tetradecylphosphonic acid (TDPA). ndsu.edu These ligands form stable complexes with cadmium, moderating its reactivity. ndsu.edu

The ligand environment also includes the precursor itself and its derivatives. The reactivity of bis(acyl) selenide precursors, which are formed from this compound, can be modified by changing their acyl groups. acs.org More electron-withdrawing groups increase the precursor's reactivity, which in turn leads to the growth of thicker NPLs at a given temperature. acs.org This demonstrates a direct link between the molecular structure of the ligand/precursor and the final nanomaterial dimensions. The appropriate selection of ligands is therefore a critical parameter for achieving precise control over the synthesis. acs.org

3 Development of Solvent-Free Synthesis Approaches

Solvent-free synthesis, often referred to as melt synthesis, represents a significant approach in the production of cadmium-based nanomaterials using this compound. ethz.ch This method involves heating a solid mixture of the cadmium precursor with a chalcogen source, such as elemental selenium or sulfur powder, in an inert atmosphere without any solvent. rsc.orgethz.ch

This approach offers a simplified system to probe the fundamental chemistry of nanocrystal formation. ethz.ch By eliminating the solvent, which can have complex and sometimes poorly understood interactions with precursors and growing nanoparticles, researchers can gain clearer insights into the intrinsic reaction mechanisms. ethz.ch For example, the solvent-free route was instrumental in investigating the formation of CdSe NPLs and identifying bis(acyl) selenides as key reactive intermediates. researchgate.netethz.ch

Key findings from solvent-free synthesis studies using this compound include:

Confirmation of NPL Formation: It was demonstrated that CdSe NPLs can form in an isotropic melt of a single cadmium carboxylate like this compound when heated with elemental selenium. ethz.chacs.org This finding was crucial as it showed that neither molecular templates from mixed surfactant systems nor the presence of a solvent were prerequisites for anisotropic NPL growth. ethz.ch

Mechanistic Insights: The analysis of products from solvent-free reactions provided vital clues about the reaction pathway. For example, the detection of cadmium oxide (CdO) in the final product supported the proposed decomposition mechanism of this compound. rsc.orgethz.ch

Utility for Study: While the quality of nanomaterials produced via this route may not always be sufficient for demanding optical applications, the method serves as an invaluable platform for studying growth mechanisms under simplified conditions. ethz.chethz.ch

The typical procedure for a solvent-free synthesis involves blending solid this compound and elemental selenium powder, which is then heated on a hot plate under an inert atmosphere, causing the precursors to melt and react, forming CdSe NPLs within the coordination polymer melt. ethz.ch

Structural Elucidation and Coordination Chemistry of Cadmium Propionate Complexes

Crystal and Molecular Structures of Cadmium Propionate (B1217596) and Its Adducts

The solid-state structure of cadmium propionate and its adducts is characterized by the formation of coordination polymers where cadmium centers are linked by propionate ligands. The specific architecture adopted is highly sensitive to factors such as the presence of solvent molecules or additional ligands.

The Cadmium(II) ion typically exhibits coordination numbers ranging from six to eight in its carboxylate complexes, leading to diverse coordination geometries. In adducts with other ligands, the Cd(II) center in propionate complexes is often seven-coordinate. researchgate.nettandfonline.comtandfonline.com For instance, in a complex with phenanthroline, the geometry around the cadmium atom is described as a distorted capped tetragonal bipyramid. researchgate.nettandfonline.com In another related cadmium acetate (B1210297) complex, a distorted pentagonal bipyramid geometry is observed. researchgate.nettandfonline.comtandfonline.com These high coordination numbers are a common feature for the relatively large Cd(II) ion. In a different system involving a cadmium complex with a propionate-containing linker, the cadmium cations are six-coordinate, bound to carboxylate and pyridine (B92270) groups to form rod-shaped building blocks. researchgate.net The geometry is often irregular, influenced by the steric and electronic requirements of the ligands involved. researchgate.net

The carboxylate group of the propionate ligand is a versatile building block capable of adopting several coordination modes, which is fundamental to the structural diversity of its cadmium complexes. The most common modes observed are bidentate chelating, where both oxygen atoms of the carboxylate group bind to the same metal center, and bidentate bridging, where the carboxylate group links two different metal centers.

In a well-characterized this compound-phenanthroline complex, both bidentate chelating and more complex tridentate chelating-bridging modes are present. tandfonline.com In this dimeric structure, two propionate groups are bidentate chelating, while the other two are tridentate, simultaneously chelating one cadmium atom and bridging to the second. tandfonline.com It has been noted that in such complexes, all carboxylate groups are bonded unsymmetrically to the central cadmium atom. researchgate.nettandfonline.comtandfonline.com The flexibility of carboxylate bridging is a significant factor in the formation of diverse coordination networks in cadmium chemistry. researchgate.net In coordination networks formed with a β-(3,4-pyridinedicarboximido)propionate linker, the carboxylate groups exhibit a μ₂-(O,O′) bridging mode, creating rod-like structural units. rsc.org

| Bonding Mode | Description | Example System |

| Bidentate Chelating | Both oxygen atoms of the propionate bind to a single Cd(II) center. | [Cd{μ-(CH₃CH₂COO)}₂(phen)]₂ tandfonline.com |

| Bidentate Bridging | The propionate ligand links two different Cd(II) centers. | This compound coordination polymers rsc.org |

| Tridentate Chelating-Bridging | The propionate ligand chelates one Cd(II) center while one of its oxygen atoms also bridges to an adjacent Cd(II) center. | [Cd{μ-(CH₃CH₂COO)}₂(phen)]₂ tandfonline.com |

The combination of the flexible propionate ligand and the coordinatively adaptable Cd(II) center can lead to structural flexibility and the formation of supramolecular isomers. researchgate.netrsc.org Supramolecular isomers are compounds that have the same chemical composition but differ in their crystal packing or network topology.

A notable example involves a cadmium complex with the bifunctional N-donor carboxylate linker, β-(3,4-pyridinedicarboximido)propionate (PyImPr). researchgate.netrsc.org Reaction of Cd(acetate)₂·2H₂O with PyImPrH yielded Cd(PyImPr)₂. rsc.org Depending on the synthesis conditions, two different supramolecular isomers were isolated. A layering technique produced a 2D coordination network, while solvothermal methods resulted in a 3D framework. researchgate.netrsc.org Both isomers are constructed from identical carboxylate-bridged rod-shaped building blocks, but these rods are interconnected differently to create distinct 2D and 3D topologies. researchgate.netrsc.org This phenomenon highlights how subtle changes in synthetic methodology can direct the self-assembly process towards different, stable crystalline forms. Furthermore, these structures exhibited irreversible open-to-closed structural transformations upon solvent removal, demonstrating the dynamic nature and flexibility of the coordination network. rsc.orgrsc.org

Bonding Modes of the Propionate Ligand (e.g., Monodentate, Bidentate, Bridging)

Complexation with Auxiliary Ligands

The coordination sphere of this compound is readily expanded by introducing auxiliary ligands, particularly N-donor organic molecules. This leads to the formation of mixed-ligand complexes with modified structures and properties.

A well-documented example is the dimeric complex [Cd{μ-(CH₃CH₂COO-κO¹,O²)}₂(phenanthroline-κN¹,N²)]₂ · 2CH₃CH₂COOH, synthesized from this compound and 1,10-phenanthroline (B135089). researchgate.nettandfonline.com In this structure, each cadmium atom is seven-coordinate, bonded to a chelating phenanthroline molecule, two chelating propionate groups, and a bridging oxygen atom from a propionate group linked to the other cadmium center. researchgate.nettandfonline.comtandfonline.com The resulting coordination polyhedron is a distorted capped tetragonal bipyramid. researchgate.nettandfonline.com The study of cadmium complexes with pyridine derivatives is also extensive, often resulting in mono-, bi-, and trinuclear complexes where the N-donor ligands are in terminal positions. researchgate.net

Table 2: Crystallographic Data for a this compound-Phenanthroline Complex

| Feature | Description |

|---|---|

| Chemical Formula | [Cd{μ-(CH₃CH₂COO)}₂(C₁₂H₈N₂)]₂ · 2CH₃CH₂COOH tandfonline.com |

| Metal Center | Cadmium(II) tandfonline.com |

| Coordination Number | 7 researchgate.nettandfonline.comtandfonline.com |

| Coordination Geometry | Distorted Capped Tetragonal Bipyramid researchgate.nettandfonline.com |

| Ligands | Propionate (CH₃CH₂COO⁻), 1,10-Phenanthroline (C₁₂H₈N₂) tandfonline.com |

| Propionate Bonding | Bidentate chelating and Tridentate chelating-bridging tandfonline.com |

| Phenanthroline Bonding | Bidentate chelating tandfonline.com |

Mixed-ligand systems are central to the development of functional coordination polymers and metal-organic frameworks (MOFs). By combining propionate ligands with other organic linkers, it is possible to fine-tune the resulting structures and their properties. The previously mentioned phenanthroline adduct is a prime example of a discrete, binuclear mixed-ligand complex. tandfonline.comtandfonline.com

The principles of mixed-ligand complex formation extend to the construction of multidimensional frameworks. While not strictly using propionate, studies on related cadmium carboxylate systems demonstrate the potential. For instance, cadmium-organic frameworks have been synthesized using 1,3,5-benzenetricarboxylate and 4,4'-trimethylenedipyridine (B96761) as mixed ligands. cam.ac.uk These systems form complex 2D and 3D architectures where the interplay between the different ligands dictates the final topology. cam.ac.uk The incorporation of a flexible ligand like propionate alongside rigid or semi-rigid N-donor linkers offers a powerful strategy for designing novel cadmium-based materials with varied structural motifs.

Influence of Ligand Design on Coordination Environment and Network Formation

For instance, the reaction of cadmium(II) with propionate in the presence of 1,10-phenanthroline results in a binuclear complex, [Cd{μ-(CH3CH2COO-κO1,O2)}2(phenanthroline-κN1,N2)]2 · 2CH3CH2COOH. tandfonline.comtandfonline.com In this compound, the cadmium atom is seven-coordinate, bonded to a chelating phenanthroline molecule, two chelating propionate groups, and a bridging oxygen atom from a propionate group of the second nucleus in the dimer. tandfonline.com The coordination polyhedron is described as a distorted capped tetragonal bipyramid. tandfonline.comtandfonline.comresearchgate.net All propionate groups are bonded asymmetrically to the cadmium centers. tandfonline.comtandfonline.com

The influence of ligand design is further demonstrated in complexes utilizing N-propionic acid functionalized macrocycles. The self-assembly of Cd(II) perchlorate (B79767) with different functionalized 1,4,7-triazacyclononane (B1209588) ligands leads to distinct structural outcomes. rsc.org A tri-substituted ligand (H3L1) yields a discrete, centrosymmetric dinuclear unit, [Cd2(H2L1)2]2+, where two pendant propionate groups link to a central [Cd2O2] core. rsc.org In contrast, a mono-substituted ligand (HL2) promotes the formation of an infinite one-dimensional zig-zag polymeric chain of [Cd(L2)]+ cations, with cadmium centers linked by the propionate bridge of the ligand. rsc.org This highlights how the number and placement of coordinating arms on a macrocyclic ligand can exquisitely tune the final architecture from a simple dimer to a 1D polymer. rsc.org

Similarly, using a bifunctional N-donor carboxylate linker like β-(3,4-pyridinedicarboximido)propionate (PyImPr) with cadmium acetate results in complexes built from one-dimensional carboxylate-bridged rod building blocks (RBBs). rsc.orgresearchgate.netrsc.org In these structures, the six-coordinate cadmium cations are bound by μ2-(O,O′) carboxylate groups and pyridine groups. researchgate.net The synthetic methodology plays a crucial role in the final network topology; layering techniques produce a 2D sheet structure, whereas solvothermal methods yield a 3D framework, demonstrating a rare case of supramolecular isomerism. rsc.orgresearchgate.netrsc.org The flexible ethylene (B1197577) moiety of the PyImPr linker also allows for irreversible open-to-closed structural transformations upon solvent removal. rsc.orgresearchgate.netrsc.org

The use of ancillary nitrogen ligands is a common strategy to modulate the dimensionality of cadmium carboxylate frameworks. rsc.org For example, in a series of cadmium complexes with 2,3,2′,3′-thiaphthalic acid, the addition of linkers like 1,2-di(pyridin-4-yl)ethane (bpe) or 1,4-bis((1H-imidazol-1-yl)methyl)benzene (bix) connects rod-shaped cadmium-carboxylate secondary building units into robust 3D networks. rsc.org

| Primary Ligand | Ancillary Ligand(s) | Resulting Structure | Cd(II) Coordination No. | Reference |

|---|---|---|---|---|

| Propionate | 1,10-phenanthroline | Binuclear complex | 7 | tandfonline.comtandfonline.com |

| N,N',N''-tris(propionic acid)-1,4,7-triazacyclononane | Perchlorate | Dinuclear complex [Cd2(H2L1)2]2+ | - | rsc.org |

| N-(propionic acid)-1,4,7-triazacyclononane | Perchlorate | 1D zig-zag polymer [Cd(L2)]+ | - | rsc.org |

| β-(3,4-pyridinedicarboximido)propionate | None | 2D sheets or 3D frameworks (supramolecular isomers) | 6 | rsc.orgresearchgate.net |

Intermolecular Interactions and Supramolecular Assembly

The solid-state arrangement of this compound complexes is governed by a hierarchy of non-covalent interactions. These intermolecular forces, including hydrogen bonding, π-stacking, and weaker C-H···π interactions, are critical in assembling individual complex molecules or coordination polymers into higher-order supramolecular architectures.

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonds are a predominant force in the crystal engineering of this compound complexes, often involving coordinated water molecules, uncoordinated solvent molecules, or the functional groups of the ligands themselves. These interactions can link molecules into one-, two-, or three-dimensional networks. ias.ac.in

In the crystal structure of [Cd{μ-(CH3CH2COO)}2(phen)]2 · 2CH3CH2COOH, each dimeric complex is connected to two propionic acid molecules via hydrogen bonds. tandfonline.comtandfonline.comresearchgate.net This creates discrete hydrogen-bonded units within the crystal lattice. In related cadmium acetate complexes, coordinated water molecules form O(water)–H···O(carboxylate) hydrogen bonds, creating extensive two-dimensional nets. tandfonline.comtandfonline.comresearchgate.net

The supramolecular aggregation of a one-dimensional cadmium coordination polymer, {[Cd2(adc)2(4-nvp)6]·(MeOH)·(H2O)}n, is also facilitated by hydrogen bonding, which helps to organize the polymer chains. nih.gov In other cadmium complexes, intricate hydrogen bonding networks are formed between coordinated amine groups on ligands and nitrate (B79036) counter-ions, demonstrating how all components within the crystal structure can participate in these directional interactions. ias.ac.in For example, in a cadmium complex with β-(3,4-pyridinedicarboximido)propionate, C–H⋯O hydrogen bonds are observed between the pyridyl C-H groups and imide carbonyl oxygens. rsc.org

Pi-Stacking and C-H···Pi Interactions in Condensed Phases

Alongside π-π stacking, weaker C-H···π interactions also play a role in the supramolecular assembly. nih.gov These interactions involve the hydrogen atoms of aliphatic parts of ligands, such as the ethyl group of propionate, and the π-electron clouds of aromatic rings. In some layered structures, coordination units are internally connected via both π-π and C-H···π intermolecular interactions. researchgate.net This combination of interactions helps to create robust and well-defined multi-dimensional architectures. nih.gov

Layered Packing Arrangements in Coordination Polymers

The combination of coordination bonds and intermolecular forces frequently leads to the formation of layered structures in this compound coordination polymers. researchgate.netrsc.org These layers can be composed of the coordination polymers themselves, with the space between the layers occupied by counter-ions or solvent molecules.

The design of the primary ligand can directly lead to layered motifs. Three distinct cadmium coordination polymers based on a flexible 5-(4-pyridyl)-methoxylisophthalic acid ligand all form 2D layered structures. rsc.org In one case, a double-layered structure is formed when 4,4′-bipyridine ligands link adjacent 2D sheets. rsc.org In another variation, free dicarboxylic acid molecules penetrate the windows of adjacent layers, showing how guest molecules can be incorporated into layered arrangements. rsc.org The comparison of crystal packing in different flexible cadmium coordination polymers reveals that the relative orientation of 1D building units can lead to various types of antiparallel 2D layer arrangements. nih.gov

| Complex/System | Interaction Type | Description | Resulting Architecture | Reference |

|---|---|---|---|---|

| [Cd{μ-(CH3CH2COO)}2(phen)]2 · 2CH3CH2COOH | Hydrogen Bonding | Complex connected to propionic acid molecules. | Discrete hydrogen-bonded units | tandfonline.comresearchgate.net |

| [Cd{μ-(CH3CH2COO)}2(phen)]2 · 2CH3CH2COOH | π-π Stacking | Interactions between parallel phenanthroline rings of adjacent dimers. | Stabilized crystal packing | tandfonline.comresearchgate.net |

| Cadmium carboxylate complexes | C-H···π Interactions | Occur between aliphatic C-H groups and aromatic rings. | Internal connection of coordination layers | researchgate.net |

| Cd(PyImPr)2 | C-H···O Hydrogen Bonding | Interactions between pyridyl C-H and carbonyl oxygen atoms. | Stabilization of 2D layers | rsc.org |

| Cadmium carboxylate/N-donor ligand systems | Layered Packing | Alternating layers of coordination polymers and guest/solvent molecules. | 2D and 3D supramolecular structures | researchgate.netrsc.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations within cadmium propionate (B1217596), offering a window into its structural arrangement.

Infrared (IR) Spectroscopic Analysis of Carboxylate Vibrations

Infrared spectroscopy is particularly sensitive to the vibrations of the carboxylate group (COO⁻) of the propionate ligand. The positions of the asymmetric and symmetric stretching bands of the carboxylate group are diagnostic of its coordination mode with the cadmium ion. In a study of a cadmium propionate complex with phenanthroline, the symmetric ν(COO) stretching vibration was observed at 1412 cm⁻¹. tandfonline.com The asymmetric ν(COO) stretching vibrations, however, were noted to overlap with absorption bands of the co-ligand, making them difficult to identify. tandfonline.com Generally, the separation between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies (Δν = ν_as - ν_s) can indicate whether the carboxylate is acting as a monodentate, bidentate chelating, or bridging ligand.

The analysis of carboxylate vibrations is crucial for understanding the bonding between the cadmium center and the propionate ligand. For instance, in a related cadmium acetate (B1210297) complex, the symmetric stretching vibration of the coordinated acetate was found at 1410 cm⁻¹. tandfonline.com In the solid state, the carboxylate stretching vibrations can exhibit more frequency splittings than expected, which may indicate some orientational disorder. publish.csiro.au

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for examining the skeletal vibrations of the propionate ligand and the Cd-O bonds. While specific Raman data for pure this compound is not extensively detailed in the provided search results, the technique is broadly applied for the structural fingerprinting of metal carboxylates. For instance, in studies of sodium propionate, Raman spectra of the powdered solid have been measured to provide a complete vibrational assignment. publish.csiro.aupublish.csiro.au The C-C stretching vibrations and various bending modes of the ethyl group of the propionate ligand can be identified, offering a unique spectral signature for the compound. In resonance Raman studies of heme propionates, specific modes related to the propionate group have been identified, demonstrating the technique's sensitivity to the ligand's conformation and environment. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound in solution and in the solid state. It provides information on the coordination environment of the cadmium ion and the structure of the propionate ligand. nanoqam.ca

Cadmium-113 NMR Chemical Shifts for Coordination Environment Probing

Cadmium possesses two NMR-active spin ½ nuclei, ¹¹¹Cd and ¹¹³Cd, with ¹¹³Cd being the more sensitive and commonly used nucleus. huji.ac.il ¹¹³Cd NMR spectroscopy is a powerful probe of the coordination environment around the cadmium ion. nih.gov The chemical shift of ¹¹³Cd is highly sensitive to the nature of the donor atoms (e.g., oxygen, nitrogen, sulfur), the coordination number, and the geometry of the metal center. nih.gov The chemical shift range for ¹¹³Cd is extensive, spanning over 900 ppm, which allows for the differentiation of subtle changes in the cadmium coordination sphere. dss.go.thnorthwestern.edu For cadmium complexes, the chemical shifts can provide information on whether the coordination is, for example, with oxygen-donor ligands like carboxylates. dss.go.th While a specific ¹¹³Cd NMR chemical shift for this compound was not found in the search results, the technique is a primary method for characterizing cadmium-containing compounds. huji.ac.il

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Resonance Frequency (MHz) at 11.744T |

| ¹¹¹Cd | 12.80 | 1/2 | 106.027 |

| ¹¹³Cd | 12.22 | 1/2 | 110.914 |

| This table presents the NMR properties of cadmium isotopes. northwestern.edu |

Proton and Carbon NMR for Ligand Characterization

¹H and ¹³C NMR spectroscopy are fundamental for characterizing the organic ligand, in this case, the propionate moiety. researchgate.net These techniques provide detailed information about the number and connectivity of protons and carbons within the ligand.

In ¹H NMR, the signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the propionate ligand would be expected. The chemical shifts and coupling patterns of these signals confirm the structure of the propionate group. For example, in a study of terpinyl propionate, proton signals were observed in the range of 1.11–1.60 ppm. mdpi.comresearchgate.net

¹³C NMR provides direct information about the carbon skeleton of the propionate ligand. bhu.ac.in Distinct signals for the carboxylate carbon, the methylene carbon, and the methyl carbon would be observed. The chemical shift of the carboxylate carbon is particularly informative about its bonding environment. ¹³C NMR spectra are often recorded with proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom. libretexts.org

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 0-12 | Number and environment of protons in the propionate ligand. |

| ¹³C | 0-220 | Carbon skeleton of the propionate ligand. libretexts.org |

| This table summarizes the application of ¹H and ¹³C NMR for ligand characterization. |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. news-medical.net For this compound, MS can be used to confirm the mass of the intact molecule or its fragments. Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly sensitive for the determination of elemental composition, including the presence of cadmium. researchgate.netajrconline.org While direct MS applications for the characterization of this compound as a single compound are not extensively detailed in the search results, ICP-MS has been used to determine cadmium content in various samples, including those containing propionate compounds. researchgate.netajrconline.org The development of soft ionization techniques allows for the analysis of intact metal-organic complexes, providing valuable information on their stoichiometry and structure. lcms.cz

Analysis of Volatile Decomposition Products

The thermal decomposition of this compound yields various volatile products, the analysis of which is crucial for understanding the decomposition mechanism. This is often achieved by coupling thermogravimetric analysis with mass spectrometry (TG-MS), a technique that identifies the gaseous species evolved as the sample is heated.

Studies on the thermal decomposition of this compound in different atmospheres (inert, vacuum, and air) have identified the primary volatile product as propionic anhydride (B1165640) . osti.gov Further analysis using techniques like electron-ionization mass spectroscopy (EI-MS) during heating reveals more detailed fragmentation patterns. For instance, when heated alone, this compound decomposes to yield propionyl radicals, which are detected as propionyl cations with a mass-to-charge ratio (m/z) of 57. researchgate.netrsc.org Another decomposition product observed is 3-pentanone (B124093) (M⁺ = 86). rsc.org

In the presence of other reactants, such as elemental selenium or sulfur, the decomposition pathway is altered. The propionyl radicals generated from this compound are captured, leading to the formation of intermediates like dipropionyl selenide (B1212193) or sulfide (B99878). researchgate.net This reaction prevents the detection of free propionyl radicals and instead leads to the evolution of propionic acid (m/z = 74) as a volatile product. researchgate.netrsc.org The subsequent breakdown of other intermediates can also release gases like ethane (B1197151) and carbon monoxide . researchgate.net The catalytic effect of cadmium oxide, a potential decomposition residue, on the breakdown of propionic anhydride has also been noted.

Table 1: Volatile Decomposition Products of this compound Identified by Mass Spectrometry

| Detected Species | Mass-to-Charge (m/z) | Condition of Observation |

|---|---|---|

| Propionyl Radical (as cation) | 57 | Decomposition of pure Cd(propionate)₂ researchgate.netrsc.org |

| Propionic Acid | 74 | Decomposition in the presence of Se or S researchgate.netrsc.org |

| 3-Pentanone | 86 | Decomposition of pure Cd(propionate)₂ rsc.org |

| Propionic Anhydride | Not specified | Primary volatile product osti.gov |

| Ethane | Not specified | Secondary decomposition product researchgate.net |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Composition

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of materials, including cadmium-containing compounds. spectroscopyonline.comresearchgate.net The method involves introducing a sample, typically in a liquid form after acid digestion, into a high-temperature argon plasma. nih.gov The plasma, reaching temperatures of 6,000 to 10,000 K, atomizes and ionizes the elements within the sample. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of individual elements at trace and ultra-trace levels. nih.gov

For a compound like this compound, ICP-MS serves several critical functions:

Purity Assessment: It can accurately quantify the cadmium content to confirm the stoichiometry of the compound.

Impurity Profiling: The technique can detect and measure trace elemental impurities that may be present from the synthesis process, which is crucial for applications in fields like electronics where high-purity precursors are required. researchgate.netresearchgate.net

Stoichiometric Verification: In complex materials or mixed-metal systems derived from this compound, ICP-MS provides precise data on the elemental ratios.

The high sensitivity of ICP-MS allows for the detection of elements at concentrations down to sub-parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. epa.gov While there are potential spectroscopic interferences (e.g., from polyatomic ions), modern ICP-MS instruments employ collision/reaction cells or high-resolution analyzers to mitigate these effects, ensuring accurate and reliable elemental analysis. nih.gov

X-ray Diffraction Techniques

X-ray diffraction (XRD) is the cornerstone for the structural analysis of crystalline solids. It provides definitive information on the atomic arrangement within a crystal lattice.

Single Crystal X-ray Diffraction for Definitive Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the most powerful method for unambiguously determining the three-dimensional atomic structure of a crystalline material. uhu-ciqso.es This technique requires a high-quality single crystal of the compound, typically at least 0.02 mm in size. uhu-ciqso.es When a focused beam of monochromatic X-rays is directed at the crystal, it diffracts into a unique pattern of reflections. By analyzing the positions and intensities of these reflections, it is possible to determine the unit cell dimensions (the fundamental repeating block of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of every atom within the unit cell. uhu-ciqso.es

For this compound and its derivatives, SC-XRD provides invaluable data, including:

Bond lengths (e.g., Cd-O distances).

Bond angles.

Coordination geometry of the cadmium ion.

Intermolecular interactions.

Research on cadmium carboxylate complexes, which are structurally related to this compound, demonstrates the power of this technique. For example, the structure of a mixed-ligand cadmium(II) complex involving a propionate-like ligand was determined to have a monoclinic space group P-1 with specific cell parameters. researchgate.net Such detailed structural information is fundamental to understanding the chemical properties and potential applications of the compound.

Table 2: Example Crystal Data for a Cadmium(II) Carboxylate Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | P-1 researchgate.net |

| a (Å) | 13.461(5) researchgate.net |

| b (Å) | 13.694(5) researchgate.net |

| c (Å) | 18.229(4) researchgate.net |

| α (°) | 92.34(2) researchgate.net |

| β (°) | 110.51(2) researchgate.net |

| γ (°) | 117.44(2) researchgate.net |

Note: Data for Cd{Ph₃P(CH₂)₂CO₂}₂(tmen)(H₂O)₂·2H₂O, a related complex, illustrates typical SC-XRD outputs. researchgate.net

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. creative-biostructure.com Unlike SC-XRD, which requires a single, perfect crystal, PXRD is performed on a finely ground powder sample containing a vast number of randomly oriented microcrystals. americanpharmaceuticalreview.com The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). americanpharmaceuticalreview.com

This pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com For this compound, PXRD is routinely used for:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns or a simulated pattern from single-crystal data, the identity of the compound can be confirmed. researchgate.netresearchgate.net

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffraction pattern. The absence of such peaks indicates a high phase purity. nih.gov

Crystallinity Analysis: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the sample.

The principle behind PXRD is Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ) and the diffraction angle (θ) to the spacing between crystal lattice planes (d). creative-biostructure.com The unique set of d-spacings for a material gives rise to its characteristic diffraction pattern.

Thermal Analysis

Thermal analysis techniques monitor the changes in a material's physical properties as a function of temperature.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric analysis (TGA) is a fundamental thermal analysis method that measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen, air). celignis.com The output is a TGA curve, which plots the percentage of initial mass remaining against temperature. This technique is invaluable for studying the thermal stability and decomposition behavior of this compound. researchgate.netnih.gov

A TGA curve for this compound reveals distinct temperature ranges where mass loss occurs. These steps correspond to processes such as dehydration (if it's a hydrate) or the decomposition of the anhydrous compound. researchgate.net For instance, TGA data shows that this compound is stable up to approximately 180 °C, after which it begins to decompose. rsc.org An exothermic decomposition event has been observed around 225 °C. researchgate.net By analyzing the percentage of mass lost at each stage, researchers can infer the chemical reactions taking place and identify the composition of intermediate and final residues, which for cadmium carboxylates is often the corresponding metal oxide (CdO). researchgate.net

Table 3: Thermal Decomposition Data for this compound

| Temperature Event | Observation | Atmosphere |

|---|---|---|

| ~180 °C | Onset of decomposition rsc.org | Not specified |

| 225 °C | Exothermic decomposition researchgate.net | Not specified |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. core.ac.uk This method is particularly adept at identifying thermal transitions, which are physical or chemical changes in a material that involve an exchange of energy. biointerfaceresearch.com Such transitions appear as peaks or shifts in the DSC thermogram. Endothermic transitions, such as melting, fusion, or vaporization, involve the absorption of heat and are typically represented as positive peaks. Conversely, exothermic transitions, which include crystallization, curing, and many decomposition reactions, involve the release of heat and are shown as negative peaks. core.ac.uk The temperature at which these events occur and the enthalpy (ΔH) associated with them provide a detailed profile of the material's thermal behavior. malvernpanalytical.com

In the context of this compound, DSC analysis reveals distinct thermal events corresponding to its phase transitions and subsequent decomposition. Research has identified a clear endothermic event corresponding to the melting of this compound. lookchem.com This is followed at a higher temperature by a prominent exothermic event, which signifies the thermal decomposition of the compound. lookchem.com

Detailed findings from thermal analysis show that the melting of this compound occurs at approximately 180 °C. lookchem.com This endothermic transition represents the change from a solid to a liquid state. As the temperature is further increased, the compound undergoes an exothermic decomposition starting at around 225 °C. lookchem.com This decomposition process involves the breakdown of the compound's structure into simpler substances. While specific studies on the decomposition products of pure this compound are limited in accessible literature, analysis of related metal propionates and cadmium complexes suggests the final solid residue of such thermal decomposition is typically the metal oxide.

The key phase transition temperatures for this compound as identified by DSC are summarized in the table below.

Interactive Data Table: Phase Transitions of this compound

| Thermal Event | Transition Temperature (°C) | Type of Transition |

| Melting | 180 | Endothermic |

| Decomposition | 225 | Exothermic |

Note: Data sourced from in situ analysis of reactive chalcogenide species formation. lookchem.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy, making it suitable for studying metal complexes like cadmium propionate (B1217596).

A hypothetical optimized structure of cadmium propionate would likely feature the cadmium ion coordinated to the oxygen atoms of the carboxylate groups of the propionate ligands. The coordination number and the resulting geometry (e.g., tetrahedral, octahedral) would be dependent on the stoichiometry and the packing in the solid state.

Table 1: Hypothetical Optimized Geometric Parameters for a Monomeric this compound Unit (Illustrative)

| Parameter | Predicted Value |

| Cd-O Bond Length (Å) | 2.2 - 2.4 |

| O-C-O Bond Angle (°) | ~125 |

| C-C-C Bond Angle (°) | ~110 |

| C-O Bond Length (Å) | 1.25 - 1.28 |

Note: These values are illustrative and would require specific DFT calculations to be confirmed.

A significant advantage of DFT is its ability to predict spectroscopic properties, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool in structure elucidation. nih.govnih.govresearchgate.net For this compound, calculating the ¹H and ¹³C NMR chemical shifts would help in assigning the signals observed in experimental spectra. The chemical environment of each nucleus, influenced by the electron density distribution, determines its shielding and, consequently, its chemical shift. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide these theoretical shifts. science.gov

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular structure. DFT calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. jocpr.comarxiv.orgresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching and bending of C-H, C-C, C=O, and Cd-O bonds. The theoretical vibrational spectrum serves as a benchmark for analyzing experimental data and understanding the molecule's dynamics. nih.govmdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Stretching | 2800 - 3000 |

| C=O Asymmetric Stretching | 1550 - 1650 |

| C=O Symmetric Stretching | 1400 - 1450 |

| Cd-O Stretching | 200 - 400 |

Note: These are typical ranges and would be refined by specific DFT calculations.

Optimization of Molecular Geometries and Coordination Polyhedra

Computational Simulation of Reaction Mechanisms in Synthesis and Decomposition

Computational chemistry can also shed light on the chemical transformations that this compound undergoes.

Synthesis: The simulation of the reaction pathway for the synthesis of this compound can provide insights into the transition states and activation energies involved. nih.gov This can help in optimizing reaction conditions to improve yield and purity.

Decomposition: A study on the thermal decomposition of this compound has shown that propionic anhydride (B1165640) is a primary volatile product. Computational simulations could model the decomposition pathway, identifying the intermediate species and transition states. This would provide a detailed mechanistic understanding of how the molecule breaks down under thermal stress, complementing experimental observations.

Investigation of Frontier Molecular Orbitals (FMO) and Electronic Properties

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. ossila.comnumberanalytics.comunesp.brwikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. researchgate.netnih.govtandfonline.com A large HOMO-LUMO gap generally implies high stability and low reactivity.

For this compound, the HOMO is likely to be localized on the propionate ligand, specifically the oxygen atoms of the carboxylate group, while the LUMO may be centered on the cadmium ion. The analysis of the spatial distribution of these orbitals provides a visual representation of the regions of the molecule most likely to be involved in chemical reactions.

Table 3: Calculated Frontier Molecular Orbital Energies for a Hypothetical this compound Monomer (Illustrative)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Note: These values are illustrative and would be determined by specific quantum chemical calculations.

Advanced Materials Applications and Performance Characteristics

Optoelectronic Applications of Cadmium Chalcogenide Nanomaterials

The unique electronic and optical properties of cadmium chalcogenide nanomaterials, such as cadmium telluride (CdTe) and cadmium selenide (B1212193) (CdSe), render them highly suitable for various optoelectronic devices. mdpi.comresearchgate.net Cadmium propionate (B1217596) is frequently employed in the colloidal synthesis of these materials, enabling the production of high-quality nanocrystals for applications in light emission and energy conversion.

Colloidal quantum dots (QDs) and, more recently, two-dimensional (2D) nanoplatelets (NPLs) are at the forefront of next-generation light-emitting diodes (LEDs) and photovoltaic technologies. mdpi.com NPLs, which are atomically flat nanocrystals with a uniform thickness, exhibit exceptionally narrow photoluminescence bands and large absorption cross-sections, properties that are highly desirable for creating LEDs with ultra-high color purity and for efficient light harvesting in solar cells. mdpi.commdpi.com

The use of cadmium propionate as a precursor has been shown to be particularly effective in producing CdTe NPLs with well-defined shapes, which is a critical factor for their performance in optoelectronic devices. Research has demonstrated that films made from CdTe NPLs synthesized using this compound exhibit promising photoresponse characteristics suitable for photodetector and photovoltaic applications. Similarly, CdSe NPLs, whose synthesis often involves this compound, are heavily investigated for their potential in displays and lasers due to their spectrally pure fluorescence. acs.orgrsc.orgethz.ch

The optical characteristics of cadmium chalcogenide nanomaterials are intrinsically linked to their size, shape, and composition. This compound plays a central role in methodologies developed to control these parameters. A key factor in the synthesis is the reaction temperature, which significantly influences the final properties of the nanocrystals.

Studies on the synthesis of CdTe NPLs using this compound have shown a clear dependence of structural and optical properties on the synthesis temperature. mdpi.comresearchgate.net For instance, by varying the temperature between 170 °C and 200 °C, researchers can manipulate the stoichiometry and crystal structure of the resulting NPLs. mdpi.comresearchgate.net Optimal stoichiometry was reported at 180 °C and 190 °C. researchgate.net At lower temperatures (170 °C and 180 °C), the NPLs tend to form in a cubic zinc blende structure, while higher temperatures can promote a transition to a wurtzite structure. mdpi.comresearchgate.net These structural changes, along with variations in the cadmium-to-tellurium ratio, directly impact the photoluminescence intensity and emission peaks of the material. mdpi.comresearchgate.net Increasing the synthesis temperature can also lead to an increase in the thickness of the NPLs, causing a red-shift in the luminescence spectra. mdpi.com

| Synthesis Temperature (°C) | Primary Crystal Structure | Key Optical Absorption Peaks (nm) | Noteworthy Observations |

|---|---|---|---|

| 170 | Cubic (Zinc Blende) | ~450 (e-Lh), ~500 (e-Hh) | Peaks corresponding to electron-light hole (e-Lh) and electron-heavy hole (e-Hh) transitions are present. |

| 180 | Cubic (Zinc Blende) | ~450 (e-Lh), ~500 (e-Hh) | Optimal stoichiometry achieved. The structure remains cubic. |

| 190 | Transitioning | ~450 (e-Lh), ~500 (e-Hh) | Optimal conditions for NPLs with the best characteristics identified. |

| 200 | Wurtzite | ~450 (e-Lh), ~500 (e-Hh) | An excess of tellurium compared to cadmium is observed. |

A sophisticated application of this compound is in the fabrication of complex heterostructured nanomaterials, such as CdSe/CdS/CdTe core/barrier/crown NPLs. nih.govacs.org In the synthesis of these structures, this compound is added along with the initial CdSe NPLs before the sequential growth of the CdS barrier and the CdTe crown. nih.govacs.org

This intricate architecture is designed to engineer the flow of energy and charge carriers within the nanoparticle. acs.org The resulting core/barrier/crown configuration enables remarkable nonlinear optical phenomena, including two-photon and even three-photon fluorescence upconversion. nih.govacs.org This process involves the absorption of multiple lower-energy near-infrared photons and their conversion into a single higher-energy visible photon. nih.govacs.org Specifically, the system can absorb three near-infrared photons to generate a single green photon, a feat made possible by the high nonlinear absorption cross-section of the 2D nanoplatelet shape and the engineered electronic landscape of the heterostructure. nih.govacs.orgresearchgate.net This capability opens up potential applications in biomedical imaging and near-infrared photodetectors. acs.org

Control of Optical Properties through Synthesis Temperature and Stoichiometry

Role in the Engineering of Semiconductor Nanocrystals

The choice of chemical precursors is a cornerstone of nanoscience, dictating the final morphology, uniformity, and functionality of semiconductor nanocrystals. This compound is a well-established and vital precursor in this domain, particularly for the synthesis of 2D NPLs. acs.orgethz.ch

The formation of either zero-dimensional (0D) quantum dots or 2D nanoplatelets is heavily influenced by the choice of the cadmium precursor. nih.gov this compound, a short-chain cadmium carboxylate, has been identified as a critical ingredient for inducing the anisotropic, 2D growth that leads to NPLs. nih.govresearchgate.net In contrast, using longer-chain cadmium carboxylates often results in the formation of isotropic, spherical quantum dots. nih.gov

Research indicates that this compound is often the optimal precursor for obtaining CdTe NPLs with the correct, well-defined rectangular shape and for achieving better control over the reaction kinetics. The proposed mechanism for this shape-directing role involves the decomposition of this compound at elevated temperatures to form a key reactive intermediate, bis(propionyl) selenide. acs.orgethz.chresearchgate.net This molecule then combines with additional this compound to form CdSe monomers, which serve as the fundamental "raw material" for the growth of the nanoplatelets. acs.orgethz.chresearchgate.net The insolubility of precursors like this compound in non-coordinating solvents is also thought to be a factor that drives the formation of 2D NPLs over 0D quantum dots. nih.govacs.org

| Cadmium Precursor | Typical Resulting Morphology | Key Rationale |

|---|---|---|

| This compound | Nanoplatelets (2D) | Short-chain carboxylate; often insoluble in reaction solvent, promoting anisotropic growth. nih.gov |

| Cadmium acetate (B1210297) | Nanoplatelets (2D) | Another short-chain carboxylate commonly used to trigger NPL formation. researchgate.net |

| Cadmium myristate | Quantum Dots (0D) | Long-chain carboxylate; typically soluble in reaction solvent, leading to isotropic growth. nih.gov |

The surface of a nanocrystal is a region of high energy, with incompletely coordinated atoms ("dangling bonds") that can act as trap states for charge carriers, quenching luminescence and degrading performance. Surface passivation, the process of coating the nanocrystal with a layer of ligands, is therefore essential.

The propionate ligands originating from the this compound precursor play a role in stabilizing the nanocrystal surface during and after growth. epfl.ch These ligands bind to the surface cadmium atoms, preventing aggregation and passivating electronic trap states. libretexts.org Furthermore, post-synthesis treatment with this compound has been shown to be an effective strategy to improve the optical properties of nanocrystals. In one study, exposing pre-synthesized CdTe nanoplatelets to this compound resulted in a significant enhancement of their fluorescence quantum efficiency, boosting it to as high as 12%. researchgate.net This suggests that the additional this compound helps to repair surface defects or improve the ligand coverage on the nanocrystal surface, thereby enhancing its emissive properties. While the primary role of this compound is often as a reactant, its function extends to the crucial task of surface passivation, ensuring the stability and high performance of the final nanomaterial.

Tuning Size and Shape Uniformity through Precursor Choice

Potential in Hybrid Inorganic-Organic Functional Materials

This compound serves as a valuable precursor and building block in the development of advanced hybrid inorganic-organic functional materials. Its utility stems from the ability of the propionate ligand to coordinate with cadmium ions, forming versatile structural motifs that can be integrated into larger, multi-dimensional networks. These hybrid materials synergistically combine the properties of both inorganic and organic components, leading to novel functionalities applicable in various technological domains.

The incorporation of this compound into coordination polymers and metal-organic frameworks (MOFs) highlights its potential. In these structures, the cadmium ions act as nodes, while the propionate groups, often in conjunction with other organic linkers, function as bridging ligands to construct extended crystalline architectures. The specific coordination modes of the propionate ligand, along with the geometric preferences of the cadmium center, dictate the resulting topology and, consequently, the material's properties.

A notable example is the synthesis of a this compound complex involving phenanthroline as an ancillary ligand. researchgate.net In this coordination compound, with the chemical formula [Cd(CH₃CH₂COO)₂(C₁₂H₈N₂)₂]₂ · 2CH₃CH₂COOH, the cadmium center is seven-coordinate. researchgate.net The inner coordination sphere contains chelating phenanthroline and two chelating carboxylate groups from the propionate ligands. researchgate.net One of the coordinating oxygens belongs to a bridging carboxylate, which facilitates the formation of a dimeric structure. researchgate.net The coordination polyhedron around the cadmium ion is described as a distorted capped tetragonal bipyramid. researchgate.net This structural arrangement is stabilized by π-stacking interactions between the phenanthroline rings and hydrogen bonds involving the propionic acid molecules of solvation. researchgate.net

The potential of this compound in functional hybrid materials is underscored by the diverse properties exhibited by related cadmium carboxylate-based systems. These materials are investigated for applications in luminescence, gas storage, and sensing. researchgate.netrsc.orgmdpi.com The choice of the carboxylate ligand and any co-ligands can be tailored to fine-tune the resulting framework's pore size, stability, and electronic properties. researchgate.net For instance, the introduction of aromatic co-ligands can lead to materials with interesting photoluminescent behavior. rsc.orgnih.gov

The research findings on cadmium-carboxylate based coordination polymers provide a strong basis for extrapolating the potential of this compound in this field. The structural versatility and the ability to form stable coordination complexes make this compound a promising candidate for the rational design and synthesis of new hybrid inorganic-organic materials with tailored functionalities.

Interactive Data Table: Crystallographic Data for a this compound Complex

Interactive Data Table: Coordination Environment of Cadmium in a Propionate Complex

Environmental Chemical Behavior and Fate

Environmental Monitoring and Distribution Trends of Cadmium in Relevant Matrices

Cadmium is a naturally occurring yet toxic heavy metal that is widely dispersed in the environment. cdc.gov Its presence in various environmental compartments, including soil, water, and air, stems from both natural processes and human activities. cdc.govhealth.state.mn.us Natural sources include the weathering of rocks, volcanic eruptions, and forest fires. researchgate.netnih.gov Anthropogenic sources, which have significantly increased environmental cadmium levels, include mining and smelting operations, the use of phosphate (B84403) fertilizers, and the disposal of industrial and municipal waste. cdc.govmdpi.commdpi.com

Presence in Feed Materials and Environmental Samples

Cadmium can contaminate animal feed and feed materials, posing a risk of entering the food chain. tandfonline.com Monitoring studies have detected cadmium in various feed components. For instance, feed materials of marine origin, such as fish meal, and those of mineral origin, like phosphates, have shown notable cadmium concentrations. researchgate.net A study analyzing feed materials in the Netherlands between 2007 and 2013 found that while the average cadmium concentration in fish meal was below the maximum limit, there was a significant increasing trend over the years. tandfonline.com Similarly, feed materials of vegetable origin, such as grass meal, have also been found to contain cadmium, with some samples exceeding the maximum permissible levels. tandfonline.com

A 2023 study in Turkey analyzed 25 feed samples, including 18 for fattening and 7 for dairy, and found cadmium concentrations to be at or below 0.01 mg/kg, which is within the permissible limits. dergipark.org.tr Research has also highlighted that mineral supplements and premixes can contain higher concentrations of cadmium compared to other feed components. frontiersin.org

The presence of cadmium is not limited to feedstuffs. It is found in soil, with concentrations varying based on geological and anthropogenic factors. nih.gov For example, soils in some forested areas can have naturally high cadmium content, while industrial activities and the use of phosphate fertilizers are major contributors to soil contamination in other areas. nih.govmdpi.com Water sources can also be contaminated with cadmium, although concentrations in drinking water are typically low. cdc.gov However, industrial wastewater and runoff from agricultural areas can lead to higher levels in surface waters. cdc.gov

Analysis of Cadmium Concentration Trends over Time